ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate

Medicinal chemistry Kinase inhibitor libraries Parallel synthesis

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate (CAS 2089648-81-5) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridazine core with a chloro substituent at the 4-position and an ethyl carboxylate moiety at the 3-position. This bicyclic scaffold is a privileged pharmacophore in medicinal chemistry, included in patent-protected PDE4 inhibitor, LRRK2 inhibitor, and HER-2 kinase inhibitor programs.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
Cat. No. B13033541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2C(=C1Cl)C=CN2
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-6(10)5-3-4-11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,13)
InChIKeyBUVFRWGPQPLJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate – Procurement-Ready Overview of a Key Pyrrolopyridazine Building Block


Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate (CAS 2089648-81-5) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridazine core with a chloro substituent at the 4-position and an ethyl carboxylate moiety at the 3-position . This bicyclic scaffold is a privileged pharmacophore in medicinal chemistry, included in patent-protected PDE4 inhibitor, LRRK2 inhibitor, and HER-2 kinase inhibitor programs [1][2]. The compound is commercially available at 98% purity from multiple vendors, with pricing ranging from approximately $13/mg in milligram quantities to $3,025/g for gram-scale orders .

Why Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate Cannot Be Replaced by In-Class Analogs


The pyrrolopyridazine scaffold is not a single interchangeable entity. Substitution position and identity critically determine which downstream synthetic transformations are accessible and which biological targets can be engaged. The 4-chloro substituent on the target compound enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions that are impossible with the 4-unsubstituted or 4-hydroxy analogs . The 3-ethyl carboxylate group provides a handle for amide bond formation or ester hydrolysis that the des-ester 4-chloro congener (CAS 1269823-02-0) lacks entirely . As demonstrated in the Pfizer LRRK2 patent series, 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives—requiring both a leaving group at the 4-position and a functionalized carboxylate at the 3-position—yield potent kinase inhibitors, a synthetic outcome unattainable with any single comparator lacking this dual orthogonal reactivity [1].

Quantitative Differentiation Evidence for Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate


Orthogonal Reactive Handles: Dual 4-Cl and 3-COOEt Functionality vs. Single-Functional Comparators

The target compound possesses two orthogonal reactive sites on the pyrrolo[2,3-c]pyridazine core: a chloro leaving group at position 4 and an ethyl ester at position 3. This dual functionality enables sequential, chemoselective derivatization via SNAr at C4 followed by ester aminolysis/hydrolysis at C3—or vice versa—within a single library synthesis workflow. The 4-chloro-7H-pyrrolo[2,3-c]pyridazine comparator (CAS 1269823-02-0) lacks the ester handle entirely, providing only one point of diversification . Conversely, the 7H-pyrrolo[2,3-c]pyridazine-3-carboxylic acid comparator (CAS 2954735-86-3) has the carboxylate but no halogen at C4, requiring a separate halogenation step before SNAr or cross-coupling can be performed . The 4-hydroxy analog (CAS 881587-44-6) replaces chlorine with the poor leaving group OH, rendering direct SNAr impractical without prior activation .

Medicinal chemistry Kinase inhibitor libraries Parallel synthesis

Purity and Procurement Cost per Reactive Handle: Target Compound vs. Parent Scaffold

The target compound is commercially available at 98% purity (Leyan Cat. 1728767), compared to 95–97% for the unsubstituted parent scaffold 7H-pyrrolo[2,3-c]pyridazine (CAS 16767-40-1) from multiple vendors . At the milligram scale, the target compound is priced at approximately $13/mg (99% purity, MCULE), whereas the parent scaffold is priced at approximately $780/g for 250 mg quantity ($3.12/mg) from Achemblock—but this lower cost per mass unit fails to account for the fact that the parent scaffold requires two additional synthetic steps (halogenation and esterification) to reach the same functional state as the pre-functionalized target compound . When corrected for the cost of reagents, labor, and yield losses associated with chlorination (estimated 60–80% yield) and esterification (estimated 70–90% yield), the effective cost of obtaining the same dual-functional intermediate from the parent scaffold is 2–4 times higher than direct procurement of the target compound .

Chemical procurement Cost-efficiency analysis Building block sourcing

Scaffold Prevalence in High-Potency Kinase Inhibitor Programs: Pyrrolo[2,3-c]pyridazine vs. Pyrrolo[2,3-d]pyridazine Isomers

The pyrrolo[2,3-c]pyridazine regioisomer—the core of the target compound—appears in multiple high-value pharmaceutical patent families, whereas the isomeric pyrrolo[2,3-d]pyridazine scaffold is significantly less represented in kinase inhibitor patents. The Pfizer LRRK2 patent (EP 3083618 B1) specifically claims 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazines, with the 4-chloro-3-carboxylate pattern matching the key intermediate for accessing the claimed pharmacophore [1]. Sankyo/Ube Industries patent US 6,734,181 B2 claims a broad genus of pyrrolopyridazine compounds as PDE4 inhibitors, where the chloro and ester substitution pattern at the 4 and 3 positions respectively enables the synthesis of the active pharmacophore [2]. By contrast, the pyrrolo[2,3-d]pyridazine isomer (CAS 271-35-2) lacks patent-protected kinase inhibitor programs with comparable commercial maturity [3]. The HER-2 inhibitor series by Tang et al. (2009) further validates the pyrrolo[2,3-c]pyridazine scaffold, with Compound 7d achieving an IC50 of 4 nM against HER-2 kinase—nanomolar potency attributable to the specific substitution geometry of the [2,3-c] isomer [4].

Kinase drug discovery LRRK2 HER-2 JAK Patent landscape

Lead Time and Supply Assurance: Commercial Availability Comparison Across Vendors

The target compound is listed by at least five independent vendors (Leyan, Biosynth, MCULE, ChemSrc/ChemicalBook, DempoChem), ensuring multi-source supply redundancy. Lead times vary significantly: MCULE offers shipment within 22 working days for milligram quantities, while Biosynth quotes a 10–12 week lead time for gram-scale orders, reflecting the compound's classification as a custom synthesis item at larger scales . In contrast, the closest dual-functional analog, ethyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate (CAS 881587-44-6), is listed by only 2–3 vendors and carries a CAS registry number distinct from the target (one of which, 2089649-51-2, appears to be a synonym entry error) . The 4-chloro des-ester comparator (CAS 1269823-02-0) is available from multiple vendors but lacks the ester handle required for amide library synthesis .

Supply chain reliability Vendor comparison Procurement lead time

High-ROI Application Scenarios for Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate


Focused Kinase Inhibitor Library Synthesis (LRRK2, HER-2, JAK1/3)

Medicinal chemistry teams targeting kinases with validated pyrrolopyridazine pharmacophores can use this compound as the central intermediate for parallel library synthesis. The 4-chloro position allows rapid diversification via Buchwald-Hartwig amination or Suzuki coupling to explore the C4 aryl/heteroaryl SAR space, while the 3-ethyl ester can be hydrolyzed and coupled to diverse amines to probe the C3 amide SAR. This two-dimensional library strategy is directly aligned with the substitution patterns claimed in the Pfizer LRRK2 patent (EP 3083618 B1) and the Sankyo PDE4 patent (US 6,734,181 B2) [1][2]. The HER-2 program by Tang et al. (2009) achieved single-digit nanomolar potency (IC50 = 4 nM) using this scaffold class, providing a precedent for hit-to-lead progression speed [3].

Scaffold-Hopping from Pyrrolo[2,3-d]pyrimidine to Pyrrolo[2,3-c]pyridazine in Lead Optimization

Teams working with pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (e.g., Akt inhibitors) may use this building block to systematically evaluate the pyridazine isostere. The replacement of a pyrimidine ring with a pyridazine introduces an additional nitrogen atom at position 6, altering hydrogen-bond acceptor capacity, dipole moment, and metabolic stability. This scaffold-hopping exercise requires the dual-functionalized intermediate (4-Cl, 3-COOEt) to generate matched-pair analogs for direct comparison, a strategy for which the target compound is uniquely suited relative to single-functional comparators .

PDE4 Inhibitor Lead Generation for Inflammatory Disease Programs

The pyrrolopyridazine scaffold has established PDE4 inhibitory activity, as documented in the Sankyo/Ube patent (US 6,734,181 B2) and the Indian patent 220956 claiming PDE4/TNF-α inhibitory pyrrolopyridazine derivatives [4][5]. The target compound provides direct entry into this chemical space without requiring de novo scaffold construction. Research groups can couple the 4-chloro position with amine nucleophiles to generate diverse C4-substituted analogs, then convert the ethyl ester to the corresponding carboxylic acid or amide for biological evaluation against PDE4 isoforms.

Chemical Biology Probe Development via Bifunctional Conjugation

The orthogonal reactivity of the 4-chloro and 3-ethyl ester groups enables chemoselective functionalization strategies useful in chemical biology. The 3-ester can be selectively hydrolyzed to the acid and conjugated to biotin or fluorophore linkers via amide bond formation, while the 4-chloro position remains available for subsequent derivatization with target-binding motifs—or vice versa. This sequential conjugation capability is absent in single-functional analogs (e.g., 4-chloro des-ester or 3-carboxylic acid des-chloro compounds), making the target compound the preferred building block for bifunctional probe synthesis .

Quote Request

Request a Quote for ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.